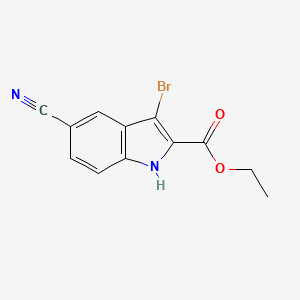

ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-2-17-12(16)11-10(13)8-5-7(6-14)3-4-9(8)15-11/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLRHYSOMRMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676376 | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-72-9 | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of an indole derivative followed by the introduction of the cyano and ethyl ester groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the indole 3-position undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the cyano and ester groups.

Key Reactions and Conditions

Mechanistic Insight : Deprotonation of the ester by K₂CO₃ generates a stabilized anion, facilitating nucleophilic attack on the brominated position. For cyano-activated substrates, higher temperatures (125–130°C) are required compared to nitro-activated analogs . Steric hindrance from bulky nucleophiles reduces yields .

Cyano Group Transformations

The 5-cyano group participates in condensation and cyclization reactions.

2.1. Condensation with Hydrazines

Reaction with hydrazines forms hydrazone derivatives:

-

Example : Reaction with cyanoacetohydrazide yields N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide, confirmed by IR (C≡N stretch: 2203 cm⁻¹) and ¹H NMR (δ 8.33 ppm for =CH) .

2.2. Cyclization Reactions

Cyano groups enable heterocycle formation:

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate + benzothiazole hydrazine | Ethanol, reflux | 2-(1H-Benzimidazol-2-yl)-3-(1H-indol-3-yl)acrylonitrile |

Limitation : Electron-deficient substrates require higher temperatures (e.g., 120°C in DMF) for efficient cyclization .

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and transesterification.

3.1. Hydrolysis to Carboxylic Acid

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | HCl (6M), reflux | 3-Bromo-5-cyano-1H-indole-2-carboxylic acid |

| Basic | NaOH, H₂O/EtOH | Sodium salt of the carboxylic acid |

Application : Hydrolysis products serve as intermediates for amide coupling or metal-organic frameworks.

4.1. Indole Ring Oxidation

Controlled oxidation with KMnO₄ converts the indole ring to oxindole derivatives, though overoxidation risks exist.

4.2. Cyano Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, forming 5-aminoindole analogs.

Comparative Reaction Dynamics

| Functional Group | Reactivity Trend | Key Factor |

|---|---|---|

| Bromine | High (due to EWGs) | Electronic activation |

| Cyano | Moderate (requires heat) | Steric accessibility |

| Ester | Low (stable under mild conditions) | Solvent polarity |

Challenges and Limitations

-

Steric hindrance : Bulky substituents at positions 1 or 2 reduce substitution efficiency .

-

Temperature sensitivity : Cyano group reactions require precise thermal control to avoid decomposition .

This compound’s versatility in nucleophilic substitution, cyclization, and functional group interconversion underscores its utility in synthesizing bioactive indole derivatives. Further exploration of its catalytic coupling reactions (e.g., Suzuki-Miyaura) could expand its applications in drug discovery .

Scientific Research Applications

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a synthetic compound with a molecular formula of and a molar mass of approximately 293.12 g/mol. It features a bromine atom at the 3-position and a cyano group at the 5-position of the indole ring, along with an ethyl ester functionality at the carboxylic acid position. This structure gives it diverse chemical reactivity and potential biological activities, making it of interest in medicinal chemistry and drug development.

Potential Applications

This compound and other indole derivatives are known for their broad spectrum of biological activities. Studies have shown that this compound interacts with various biological targets and has several applications in research and industry.

Examples of potential applications include:

- Antimicrobial Activity Indole derivatives, including this compound, have demonstrated antimicrobial activity.

- Anti-inflammatory Effects These compounds have also shown anti-inflammatory effects.

- Integrase Inhibitors Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Structural Similarity

This compound shares structural similarities with other indole derivatives. The unique combination of bromine and cyano functionalities in this compound imparts distinct chemical properties that differentiate it from these similar compounds, making it a valuable subject for further research.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Lacks cyano group; different reactivity |

| Ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Alters solubility and interaction profile |

| Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate | Contains phenylsulfonyl group | Modifies solubility and biological interactions |

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, cyano, and ethyl ester groups can influence its binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Ester Substituents

- Ethyl 3-Bromo-6-Chloro-5-Fluoro-1H-Indole-2-Carboxylate (CAS 1245644-30-7) Molecular Formula: C₁₁H₈BrClFNO₂ Molecular Weight: 320.54 g/mol Substituents: Bromine (position 3), chlorine (position 6), fluorine (position 5), and ethyl carboxylate (position 2). Properties: The additional halogens (Cl, F) increase molecular weight and lipophilicity compared to the cyano-substituted analogue. The electron-withdrawing effects of Cl and F may enhance stability but reduce reactivity in nucleophilic substitution reactions. Applications: Likely used in medicinal chemistry for SAR studies, leveraging halogen bonding for target interactions.

Indole Derivatives with Triazole Moieties

5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (9c)

- Molecular Formula : C₂₁H₂₀BrN₅O₂

- Synthesis : CuI-catalyzed azide-alkyne cycloaddition (click chemistry) between 3-(2-azidoethyl)-5-bromo-1H-indole and 1-ethynyl-3,5-dimethoxybenzene.

- Yield : 50% after purification by flash chromatography.

- Applications : Antioxidant for ischemia treatment, with the triazole group enhancing bioavailability and hydrogen-bonding capacity.

- 5-Bromo-3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (9a) Molecular Formula: C₂₀H₁₈BrN₅O Yield: 46% after chromatography. Key Data: $ ^1H $ NMR (CDCl₃) δ 6.80 (m, 2H), 3.72 (s, 3H); FAB-HRMS m/z 397.0653 [M+H]⁺.

Data Table: Comparative Analysis

Biological Activity

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a cyano group at the 5-position of the indole ring, along with an ethyl ester functionality at the carboxylic acid position. Its molecular formula is with a molar mass of approximately 293.12 g/mol. The unique structure contributes to its reactivity and biological potential.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity.

2. Anticancer Properties

Indole derivatives, including this compound, are known for their anticancer effects. Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have reported significant antiproliferative activity against various tumor cell lines, suggesting its potential as an anticancer therapeutic .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including those involved in metabolic pathways such as tryptophan metabolism. This interaction can lead to altered enzyme activity, contributing to its biological effects.

- Receptor Binding : Similar to other indole derivatives, it likely binds to multiple receptors with high affinity, influencing signaling pathways related to cell proliferation and survival.

- Cellular Effects : this compound modulates cellular processes by affecting gene expression and signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

Case Studies

A selection of case studies highlights the compound's efficacy:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, and how can reaction efficiency be assessed?

- Synthetic Routes :

- Stepwise Functionalization : Bromination and cyano-group introduction via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) .

- Cyclization Strategies : Condensation of substituted phenylhydrazines with ethyl pyruvate derivatives, followed by halogenation and nitrile-group incorporation .

- Efficiency Metrics :

- Monitor yields (e.g., 50% yield reported for similar indole derivatives using CuI catalysis) .

- Use TLC (Rf values) and HPLC to track reaction progress and purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Key Methods :

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., bromo and cyano groups) .

- HRMS : Confirm molecular weight (e.g., observed [M+H] at m/z 427.0757 for a related bromo-indole) .

- TLC : Compare Rf values under standardized solvent systems (e.g., 70:30 ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Seal in airtight containers, store at RT, and protect from moisture to prevent hydrolysis of the ester group .

- Solubility : Prepare stock solutions in DMF or DMSO (10 mM recommended for biological assays) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of bromination and cyano-group introduction in indole derivatives?

- Bromination : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl) to direct bromine to the 3-position .

- Cyano Functionalization : Employ Pd-catalyzed cyanation (e.g., Zn(CN) as a cyanide source) or Sandmeyer reactions for nitrile introduction .

- Monitoring : Use NMR (if fluorinated analogs are synthesized) or LC/MS to confirm regiochemistry .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) when characterizing this compound?

- Cross-Validation : Combine - HSQC/HMBC NMR to assign ambiguous peaks and HRMS for molecular formula confirmation .

- X-ray Crystallography : If crystals are obtainable, resolve structural ambiguities (e.g., substituent orientation) .

Q. What methodological approaches are used to study the biological activity of this compound?

- In Vitro Assays :

- Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .

- Evaluate enzyme inhibition (e.g., kinase or protease assays) via fluorescence-based protocols .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-5 cyano group for nucleophilic attacks) .

- Molecular Docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets in kinases) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.